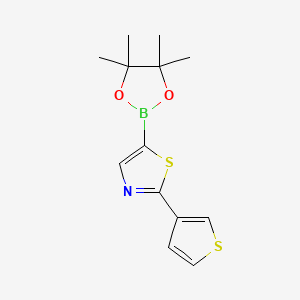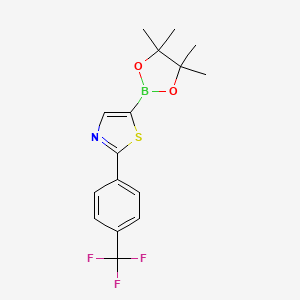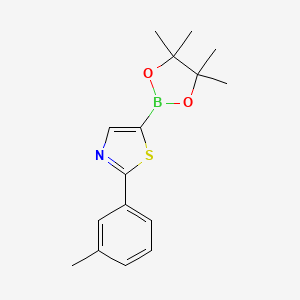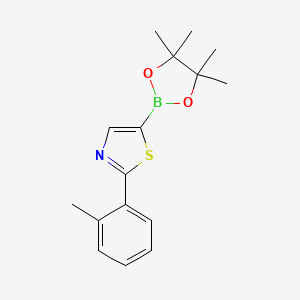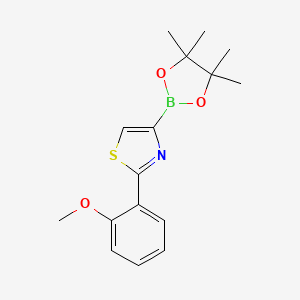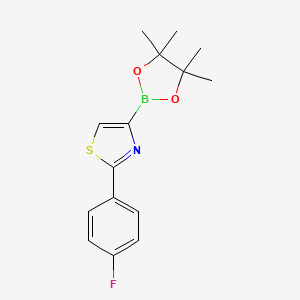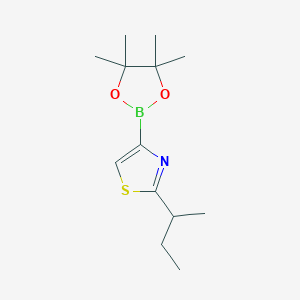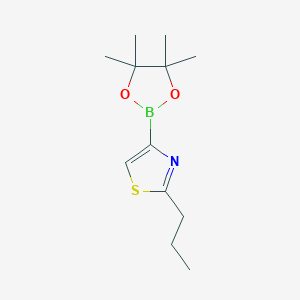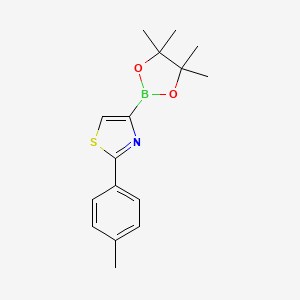
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalysed carbon–carbon bond forming reaction . These reagents are known for their stability, ease of preparation, and environmental benignity .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of boron reagents, which have been developed for specific SM coupling conditions . Protodeboronation of alkyl boronic esters is a method that has been reported, utilizing a radical approach .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron reagents. In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Wissenschaftliche Forschungsanwendungen
Analytical Challenges and Solutions
Pinacolboronate esters, including variants like 2-(3-trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester, face unique analytical challenges due to their tendency for facile hydrolysis into corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. These properties make traditional gas chromatography (GC) and normal-phase high-performance liquid chromatography (HPLC) unsuitable for their analysis. Research has developed unconventional approaches to stabilize these esters, adequately solubilize their boronic acids, and achieve acceptable separation and retention. For instance, employing non-aqueous and aprotic diluents, and reversed-phase separation using highly basic mobile phases (pH 12.4) with an ion pairing reagent, have proven effective for analyzing several reactive pinacolboronate esters, showcasing the broad applicability of these strategies (Zhong et al., 2012).
Luminescent Sensing of Carbohydrates
Iridium(III)-boronic acid complexes, utilizing boronic acid pinacol ester groups, have been prepared as potential luminescent sensors for carbohydrates. These complexes demonstrate the ability to form boronic acid cyclic esters with simple sugars like glucose and fructose. Their luminescent properties, which vary in response to the presence of these sugars, especially at higher pH levels, indicate their potential as sensitive probes for detecting and quantifying carbohydrate presence, showcasing a novel application in biosensing technologies (Hashemzadeh et al., 2020).
Synthesis of π-Conjugated Polymers
The Suzuki-Miyaura coupling polymerization technique has been applied to dibromoarene and arylenediboronic acid (ester) with a palladium catalyst to afford high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method contradicts Flory's principle by allowing unstoichiometric polycondensation behavior due to intramolecular transfer of the Pd catalyst. These polymers, with pinacol boronate moieties, can be further functionalized, demonstrating the versatility of boronic acid pinacol esters in polymer science (Nojima et al., 2016).
Deprotection and Transformation Studies
Research on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates reveals methods for transforming these esters to free boronic acids. This study elucidates the conditions necessary for efficient deprotection, which is crucial for the synthesis of boronic acids from their esters, highlighting the significance of boronic esters in synthetic chemistry (Inglis et al., 2010).
Photoluminescence and Molecular Sensing
Investigations into the luminescence properties of boronic acid pinacol esters have led to the development of novel molecular sensors. These studies explore how the luminescence of these compounds changes in response to various stimuli, including the presence of specific molecules or changes in environmental conditions, paving the way for their application in optical sensing and imaging technologies (D'Hooge et al., 2008).
Wirkmechanismus
Target of Action
Boronic esters are generally used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Organoboron compounds, which include boronic esters, are known for their significant utility in asymmetric synthesis . They can be transformed into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .
Result of Action
The compound’s action in SM cross-coupling reactions leads to the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules. The compound’s action can therefore contribute to the synthesis of a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthetic utility of organoboron compounds can be tempered by their sensitivity to air and moisture . Additionally, the compound’s reactivity might be affected by the presence of certain catalysts, solvents, and other reaction conditions .
Zukünftige Richtungen
The field of organoboron chemistry continues to evolve, with ongoing research into the development of new boron reagents and the exploration of their applications in various chemical reactions . Future advancements may include the development of more efficient synthesis methods, the discovery of new chemical reactions involving organoboron reagents, and the design of organoboron compounds with improved physical and chemical properties.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYXZBGSSHDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

